MDA-19 is a synthetic cannabinoid analog, classified as a new psychoactive substance (NPS) []. Synthetic cannabinoids are laboratory-made substances chemically similar to those found naturally in the cannabis plant []. MDA-19 belongs to a new generation of synthetic cannabinoids known as “OXIZIDs”, characterized by oxindole cores and hydrazide/hydrazone linker moieties [, ]. In scientific research, MDA-19 serves as a valuable tool for investigating cannabinoid receptor activity, particularly concerning the cannabinoid receptor type 2 (CB2) [, ].
MDA 19 is classified as a synthetic cannabinoid and is part of a broader category of substances that mimic the effects of naturally occurring cannabinoids found in cannabis. Its legal status varies by jurisdiction; as of May 2023, it is legal at the federal level in the United States but may be restricted under certain state laws .
The synthesis of MDA 19 involves complex organic chemistry techniques. One method includes the use of hydroxylamine as a nitrogen source, which reacts with various precursors to form the desired compound. Specific parameters for synthesis include:
The synthesis process is sensitive to conditions such as pH, temperature, and concentration of reactants, which can significantly affect yield and purity. For example, competitive binding assays have been utilized to confirm the binding affinities of MDA 19 to cannabinoid receptors during synthesis characterization .
MDA 19 has a molecular formula of and a molar mass of approximately . The structure can be represented using various chemical notation systems including SMILES and InChI formats.
MDA 19 participates in several chemical reactions primarily involving its interaction with cannabinoid receptors:
Reactions are typically conducted under controlled laboratory conditions, including specific buffer solutions (e.g., Tris buffer) and incubation times (e.g., 60 minutes at 30°C) to ensure accurate measurement of binding affinities and agonistic effects .
The mechanism by which MDA 19 exerts its effects involves:
Studies have shown that MDA 19 functions differently across species; for instance, it acts as an inverse agonist at rat CB2 receptors while remaining an agonist at human receptors. This differential action highlights the importance of species-specific studies in drug development .
MDA 19 exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for potential therapeutic applications .
MDA 19 has several scientific applications:
MDA-19 (chemical name: (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide) was first synthesized and characterized by researchers at the University of Texas MD Anderson Cancer Center in the late 2000s as part of a novel series of N-alkyl isatin acylhydrazone derivatives targeting cannabinoid receptors [1] [7]. Initial binding assays revealed its distinctive protean agonist profile:
Table 1: Pharmacological Profile of MDA-19
Parameter | Human CB₁ | Human CB₂ | Rat CB₁ | Rat CB₂ |
---|---|---|---|---|
Binding Kᵢ (nM) | 162.4 ± 7.6 | 43.3 ± 10.3 | 1130 ± 574 | 16.3 ± 2.1 |
Functional Activity | Agonist | Agonist | Agonist | Inverse Agonist |
In vivo studies demonstrated dose-dependent reversal of tactile allodynia in rat models of spinal nerve ligation and paclitaxel-induced neuropathy. Critically, efficacy was absent in CB₂ knockout mice, confirming CB₂-mediated analgesia without locomotor impairment [1].
The isatin core of MDA-19 permitted strategic modifications to enhance receptor selectivity and metabolic stability. Key structural analogs emerged, including:
In 2021, the systematic naming convention BZO-HEXOXIZID (for MDA-19) was established to eliminate confusion from research codes and align with synthetic cannabinoid nomenclature. This shift acknowledged the compound’s emergence in forensic samples and the need for standardized identification [5] [8].
Table 2: Structural Analogs of MDA-19
Systematic Name | Common Alias | Core Modification | Primary Purpose |
---|---|---|---|
BZO-HEXOXIZID | MDA-19 | Hexyl tail | Parent compound |
BZO-POXIZID | MDA-19-Pentyl | Pentyl tail | Reduced lipophilicity |
5F-BZO-POXIZID | 5F-MDA-19 | 5-Fluoropentyl tail | Metabolic stabilization |
BZO-CHMOXIZID | CHM-MDA-19 | Cyclohexylmethyl tail | Steric tolerance assessment |
Early patents (e.g., US 20180200225) filed by the Cleveland Clinic Foundation protect hydrazone-based modulators of cannabinoid receptors, covering MDA-19’s core structure and therapeutic applications for neuropathic pain [6] [7]. These patents emphasize:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7